2-((4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl)oxy)ethanamine
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Overview
Description
2-((4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl)oxy)ethanamine is a chemical compound with the molecular formula C10H13F2N3O and a molecular weight of 229.231. It is primarily used in research and development settings .
Preparation Methods
The synthesis of 2-((4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl)oxy)ethanamine typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group tolerant conditions, making it suitable for forming carbon–carbon bonds . The process involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired product .
Chemical Reactions Analysis
2-((4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl)oxy)ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles like sodium hydroxide.
Scientific Research Applications
2-((4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl)oxy)ethanamine is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is used in the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl)oxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological responses .
Comparison with Similar Compounds
2-((4-Cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl)oxy)ethanamine can be compared with other similar compounds, such as:
2-(4-Cyclopropyl-6-methylpyrimidin-2-yloxy)ethylamine: This compound has a similar structure but lacks the difluoromethyl group.
2-(4-Cyclopropyl-6-chloromethylpyrimidin-2-yloxy)ethylamine: This compound has a similar structure but contains a chloromethyl group instead of a difluoromethyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[4-cyclopropyl-6-(difluoromethyl)pyrimidin-2-yl]oxyethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3O/c11-9(12)8-5-7(6-1-2-6)14-10(15-8)16-4-3-13/h5-6,9H,1-4,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GESCXUIMWRAIBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)OCCN)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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